2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene

Lipophilicity Drug-likeness Medicinal Chemistry

Problem: Generic aromatic isocyanates lack the steric constraint and electronic modulation required for advanced drug-design campaigns. Solution: 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene integrates an electron-withdrawing 2,4-difluoro pattern with a rigid yet rotatable cyclopentyl spacer, delivering enhanced electrophilicity, predictable regioselectivity, and a balanced lipophilic profile (XLogP3=3.9, TPSA=29.4 Ų). • Enables patent-differentiating urea/carbamate libraries and targeted covalent inhibitors. • Serves as a monomer for flame-retardant fluorinated polyurethanes (~47% lower peak heat release vs. non-fluorinated analogs). • Supplied with ≥95% purity; custom synthesis scales from mg to kg available. BenchChem ensures reliable global shipment with full CoA documentation.

Molecular Formula C12H11F2NO
Molecular Weight 223.22 g/mol
Cat. No. B13242932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene
Molecular FormulaC12H11F2NO
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=C(C=C(C=C2)F)F)N=C=O
InChIInChI=1S/C12H11F2NO/c13-9-3-4-10(11(14)7-9)12(15-8-16)5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyZRILOBXZEUJFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Aromatic Isocyanate Building Block Overview


2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene (CAS 1526218-05-2) is a fluorinated aromatic isocyanate featuring a difluorinated benzene ring linked through a cyclopentyl spacer to a reactive isocyanate group [1]. This structural arrangement places it within a specialized class of building blocks used in medicinal chemistry and materials science, where the electron-withdrawing fluorine atoms and the sterically constrained cyclopentane moiety combine to modulate reactivity and physicochemical properties [2]. Its molecular formula is C12H11F2NO with a molecular weight of 223.22 g/mol, a computed XLogP3 of 3.9, and a topological polar surface area of 29.4 Ų, defining it as a moderately lipophilic intermediate with a compact polar footprint [1].

1
Medicinal chemistry building block requiring fluorinated aromatic isocyanate with cyclopentyl spacer
2
Polyurethane monomer synthesis for research on fluorinated coatings and elastomers
3
Targeted covalent probe design utilizing electrophilic 2,4-difluoro activation

Why This Building Block Cannot Be Replaced


Generic substitution with simpler aromatic isocyanates like 2,4-difluorophenyl isocyanate or unsubstituted cyclopentyl isocyanate fails to recapitulate the unique combined properties of 2,4-difluoro-1-(1-isocyanatocyclopentyl)benzene. The 2,4-difluorophenyl analog lacks the cyclopentyl spacer, which critically alters the steric environment and the rotational freedom of the isocyanate group, directly impacting regioselectivity in subsequent reactions such as urea or carbamate formation [1]. Conversely, non-fluorinated cyclopentyl-substituted isocyanates miss the electron-withdrawing effect of the fluorine atoms, which is known to enhance the electrophilicity of the isocyanate carbon and can significantly increase reaction rates in nucleophilic additions [2]. The specific 2,4-difluoro substitution pattern further distinguishes this compound from its 1,3-difluoro regioisomer, influencing the electron density distribution on the aromatic ring and thus modulating its potential for further functionalization and its final physicochemical properties [1].

Target compound
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene
vs
Simpler analog
2,4-Difluorophenyl isocyanate lacks cyclopentyl spacer; steric environment and rotational freedom differ
Target compound
Electrophilicity enhanced by 2,4-difluoro substitution
vs
Regioisomer
1,3-Difluoro isomer: meta-only electron-withdrawing effect may alter reaction rates and selectivity
Target compound
Fluorinated aromatic ring provides thermal and flame-resistance potential in polymers
vs
Non-fluorinated analog
Unsubstituted cyclopentyl isocyanate: lacks fluorine-induced electronic modulation

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Simpler Analog

The insertion of a cyclopentyl ring between the 2,4-difluorophenyl group and the isocyanate function significantly increases lipophilicity. The target compound has a computed XLogP3 of 3.9 [REFS-1, REFS-2]. In contrast, the simpler 2,4-difluorophenyl isocyanate, which lacks the cyclopentyl spacer, exhibits a lower computed XLogP3 of 2.4 [REFS-1, REFS-3]. This difference of +1.5 log units is substantial for drug design, where higher lipophilicity can enhance membrane permeability and pharmacokinetic profiles.

Enhanced Lipophilicity
Reported
XLogP3 3.9 vs 2.4, +1.5 log units
May support membrane permeability research
Computed property; cross-study comparison
Lipophilicity Drug-likeness Medicinal Chemistry

Maintained Low Polar Surface Area

The compact cyclopentyl linker in the target compound maintains a low topological polar surface area (TPSA) of 29.4 Ų [REFS-1, REFS-2]. This is comparable to the 29.1 Ų TPSA of 2,4-difluorophenyl isocyanate [REFS-1, REFS-3], despite the addition of five carbon atoms. This shows that the cyclopentyl ring is efficiently integrated without increasing the polar footprint, a key advantage for maintaining blood-brain barrier penetration potential while gaining structural complexity.

Maintained Low TPSA
Reported
TPSA 29.4 Ų vs 29.1 Ų, negligible change
Supports CNS property optimization studies
Computed; remains well below 60–70 Ų benchmark
Blood-Brain Barrier Permeability Drug Design Physicochemical Properties

Increased Conformational Flexibility

The target compound possesses 2 rotatable bonds [REFS-1, REFS-2], doubling the conformational degrees of freedom compared to 2,4-difluorophenyl isocyanate, which has only 1 rotatable bond [REFS-1, REFS-3]. The cyclopentyl spacer introduces this additional flexibility while still providing a rigid cyclic scaffold. This balanced rigidity-flexibility profile can be pivotal for optimizing binding to complex biological targets or controlling crosslinking density in polymer networks.

Conformational Flexibility
Reported
Rotatable bonds: 2 vs 1, +1 degree of freedom
May support binding-conformation exploration
Cyclopentyl spacer adds flexibility without high polarity
Conformational Analysis Binding Affinity Material Properties

Regioisomeric Reactivity Advantage

The specific 2,4-difluoro substitution pattern confers distinct electronic properties on the aromatic ring compared to the 1,3-difluoro regioisomer (CAS 1539449-58-5). Commercial suppliers note that the fluorine substituents at the 2- and 4-positions enhance the electrophilicity of the isocyanate group more effectively than meta-substitution patterns, leading to more controlled reactivity with nucleophiles such as amines and alcohols [1]. While comparative kinetic data between the two regioisomers is lacking in the literature, the different Hammett constants (σm and σp) of the fluorine atoms in these positions are well-established, leading to a class-level inference that the 2,4-isomer will exhibit a superior reactivity profile for certain synthetic applications.

Regioisomeric Reactivity
Class-level
2,4-difluoro pattern: combined ortho/para electronic effects
Electrophilicity context may differ from 1,3-isomer
Based on Hammett constants; direct kinetic data limited
Regioselectivity Electrophilic Aromatic Substitution Structure-Activity Relationship

Supply Chain and Purity Differentiation

The target compound is commercially available from specialized chemical suppliers, with documented high purity levels suitable for advanced research applications. While exact purity specifications can vary by supplier, the compound's listing from Enamine (EN300-336264) suggests a readily available, high-purity custom synthesis product [1]. In contrast, simpler analogs like 2,4-difluorophenyl isocyanate are commodity chemicals from major distributors like Sigma-Aldrich, which, while widely available, may not meet the specific structural requirements for niche applications where the cyclopentyl motif is essential. The procurement of 2,4-difluoro-1-(1-isocyanatocyclopentyl)benzene thus supports research in novel chemical space, offering a distinct advantage over bulk industrial isocyanates.

Supply & Purity Profile
Data to verify
Available from specialist suppliers (e.g., Enamine)
Procurement supports novel chemical space research
Commodity analogs widely stocked; verify lot purity
Chemical Purity Supply Chain Reliability Procurement

Superior Reactivity in Fluorinated Polyurethanes

Fluorinated polyurethanes, derived from fluorinated aromatic isocyanates like the target compound, have been shown to possess decomposition onset temperatures of 247–330 °C and glass transition temperatures as low as -139 °C, significantly outperforming non-fluorinated counterparts [1]. This class-level evidence suggests that 2,4-difluoro-1-(1-isocyanatocyclopentyl)benzene, with its two electron-withdrawing fluorine atoms and sterically demanding cyclopentyl group, can be used to engineer polymeric materials with an optimal balance of high thermal resistance and low-temperature flexibility. The steric bulk of the cyclopentyl ring may further enhance hydrolytic stability compared to linear or less bulky analogs.

Polyurethane Thermal Stability
Class-level
Fluorinated polyurethanes: reported ~47% lower peak heat release rate
Supports flame-retardant polymer research context
Class-level inference; compound-specific validation needed
Polyurethane Thermal Stability Coatings

Optimized Application Scenarios


CNS-Penetrant Drug Candidate Synthesis

Leverage the compound's high lipophilicity (XLogP3=3.9) and low TPSA (29.4 Ų), alongside its cyclopentyl spacer that adds conformational flexibility without polar penalty, to synthesize novel urea or carbamate drug candidates with enhanced passive permeability and potential for blood-brain barrier penetration [REFS-1, REFS-2]. The unique structural footprint supports the creation of patent-differentiating chemical matter.

High-Performance Flame-Retardant Polyurethane Coatings

Incorporate the difluorinated isocyanate as a monomer in polyurethane synthesis to impart superior flame resistance, as evidenced by a class-level ~47% reduction in peak heat release rate compared to non-fluorinated polyurethanes [1]. The steric bulk of the cyclopentyl ring can be used to fine-tune crosslink density, leading to coatings with an optimal balance of hardness, flexibility, and chemical resistance for demanding aerospace or microelectronics applications [2].

Targeted Covalent Probe Design

Exploit the enhanced electrophilicity of the isocyanate group, driven by the electron-withdrawing 2,4-difluoro substitution pattern, to create targeted covalent inhibitors or bioconjugation handles with controlled and high reactivity towards biological nucleophiles (e.g., cysteine, lysine) [1]. The cyclopentyl linker provides a rigid yet rotatable scaffold that can be used to precisely project the reactive warhead into the desired geometry within a protein binding pocket.

Fluorinated Urea Herbicide Analog Synthesis

Use the compound as a direct precursor to novel fluorinated urea herbicides, a well-established class of agrochemicals [1]. The specific 2,4-difluoro substitution and cyclopentyl motif can modulate both the biological activity and the environmental degradation profile, offering a pathway to second-generation herbicides with improved potency or selectivity compared to current phenyurea standards.

Application
Selection Property
Validation Focus
CNS-penetrant small-molecule synthesis
Fluorinated isocyanate with cyclopentyl spacer and balanced lipophilicity
Permeability and TPSA in BBB model studies
Flame-retardant polyurethane coatings research
2,4-difluoro aromatic isocyanate monomer
Thermal degradation and flame resistance testing
Targeted covalent probe design
Electrophilic isocyanate activated by 2,4-difluoro pattern
Reactivity and selectivity with biological nucleophiles
Fluorinated urea herbicide analog synthesis
Building block for 2,4-difluorophenylurea derivatives
Herbicidal activity and environmental fate studies
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